molecular formula C9H14NOP B2871829 (4-Amino-3-methylphenyl)dimethylphosphine oxide CAS No. 1197956-24-3

(4-Amino-3-methylphenyl)dimethylphosphine oxide

Cat. No.: B2871829
CAS No.: 1197956-24-3
M. Wt: 183.191
InChI Key: JNBUHVMBJYXHDI-UHFFFAOYSA-N
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Description

(4-Amino-3-methylphenyl)dimethylphosphine oxide (CAS 1197956-24-3) is a high-value chemical building block with the molecular formula C9H14NOP and a molecular weight of 183.19 g/mol . This compound is characterized by a dimethylphosphine oxide group and an aromatic amine group on a toluene-derived backbone, making it a versatile intermediate for pharmaceutical and materials science research. It is particularly valuable in the synthesis of more complex molecules and for the development of ligands in catalytic systems. Researchers must note the specific storage conditions to maintain stability: it should be kept in a dark place, sealed in dry conditions, and stored at 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet for comprehensive handling instructions. The compound is associated with several hazard statements, including H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), H335 (may cause respiratory irritation), and H334 (may cause allergy or asthma symptoms or breathing difficulties if inhaled) .

Properties

IUPAC Name

4-dimethylphosphoryl-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14NOP/c1-7-6-8(12(2,3)11)4-5-9(7)10/h4-6H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBUHVMBJYXHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)P(=O)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197956-24-3
Record name 4-(dimethylphosphoryl)-2-methylaniline
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Preparation Methods

Substrate Preparation and Protection

The amino group’s reactivity necessitates protection prior to electrophilic or nucleophilic reactions. Acetylation using acetic anhydride converts 4-amino-3-methylphenol to 4-acetamido-3-methylphenol, stabilizing the amine during subsequent steps. Bromination of the phenol group via phosphorus tribromide (PBr₃) yields 4-acetamido-3-methylbromobenzene, a critical intermediate for nucleophilic substitution.

Michaelis-Arbuzov Reaction

Alkyl Halide Synthesis

4-Amino-3-methylbenzyl bromide serves as the substrate, synthesized via HBr treatment of 4-amino-3-methylbenzyl alcohol. The Michaelis-Arbuzov reaction employs trimethyl phosphite and dimethylphosphine oxide under anhydrous conditions (THF, 80°C), displacing bromide to form a phosphonate intermediate. Subsequent oxidation with hydrogen peroxide converts the phosphonate to the phosphine oxide (Fig. 2).

Optimization and Challenges

  • Catalyst : Ti(O-i-Pr)₄ enhances reaction efficiency, reducing side product formation.
  • Yield : ~55–70%.
  • Drawbacks : Requires strict anhydrous conditions to prevent hydrolysis of intermediates.

Hydrolysis of Phosphinate Esters

Ester Synthesis

(4-Amino-3-methylphenyl)dimethylphosphinate esters are synthesized via Friedel-Crafts acylation using PCl₃ and methanol, followed by esterification. The ester group stabilizes the phosphorus moiety during subsequent reactions.

Acidic and Basic Hydrolysis

  • Acidic Hydrolysis : Concentrated HCl (6 M, 100°C) cleaves the ester, yielding the phosphine oxide in ~80% yield.
  • Basic Hydrolysis : NaOH (10% aqueous, 80°C) achieves comparable yields but risks amino group degradation.

Advantages : High yields and minimal side reactions under acidic conditions.

Comparative Analysis of Methods

Method Yield (%) Conditions Advantages Limitations
Nucleophilic Substitution 45–60 Basic, 120°C Simple reagents Competing deacetylation
Michaelis-Arbuzov 55–70 Anhydrous, 80°C High regioselectivity Moisture-sensitive intermediates
Phosphinate Hydrolysis 70–80 Acidic/Basic, 80–100°C Scalability Requires ester synthesis

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-methylphenyl)dimethylphosphine oxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Formation of dimethylphosphine oxide derivatives.

    Reduction: Formation of dimethylphosphine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aniline ring.

Scientific Research Applications

(4-Amino-3-methylphenyl)dimethylphosphine oxide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (4-Amino-3-methylphenyl)dimethylphosphine oxide involves its interaction with molecular targets through its phosphoryl group. This group can form strong bonds with various biomolecules, influencing their activity and function. The compound may also participate in signaling pathways by modulating the activity of enzymes and receptors.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key differences between (4-Amino-3-methylphenyl)dimethylphosphine oxide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Stability Notes
This compound C₉H₁₄NOP 183.19 -P(O)(CH₃)₂, 4-NH₂, 3-CH₃ on phenyl Medicinal chemistry, ligand synthesis Air-stable; requires 2–8°C storage
Dimethylphosphine oxide (CH₃)₂P(O)H 94.06 -P(O)H, no aromatic ring Catalyst precursor, solvent Sensitive to hydrolysis; polar solvent-soluble
Diphenylphosphine oxide (C₆H₅)₂P(O)H 202.18 -P(O)H, two phenyl groups Ligand in coordination chemistry Air-stable; bulky structure
Bis(diphenylphosphine oxide) derivative [from ] C₃₄H₃₂O₂P₂ 554.56 Two -P(O)(C₆H₅)₂ groups Advanced material synthesis Enhanced thermal stability

Key Comparative Insights

Electronic and Steric Effects: The 4-amino-3-methylphenyl group in the target compound introduces electron-donating substituents (NH₂ and CH₃), which can enhance solubility and modulate electronic interactions in catalytic or medicinal applications . In contrast, diphenylphosphine oxide derivatives exhibit bulkier substituents, favoring steric stabilization in coordination complexes . Dimethylphosphine oxide lacks aromaticity, making it more reactive in hydrolysis but less suited for applications requiring π-π interactions .

Medicinal Chemistry Applications: The dimethylphosphine oxide group has been shown to improve drug activity and selectivity when incorporated into bioactive molecules. For example, brigatinib, a non-small cell lung cancer drug, utilizes dimethylphosphine oxide to enhance binding affinity . The target compound’s amino and methyl groups may similarly optimize pharmacokinetic properties in drug candidates.

Synthetic Accessibility :

  • The target compound is synthesized via H-phosphine oxide reactions in acidic media, a method shared with other phosphine oxides . However, derivatives like bis(diphenylphosphine oxide) require additional steps (e.g., sodium borohydride reduction), increasing synthetic complexity .

Stability and Handling: While this compound is air-stable, its storage requirements (low temperature, dryness) align with typical protocols for moisture-sensitive phosphine oxides . Diphenylphosphine oxide, in contrast, is less moisture-sensitive due to its hydrophobic phenyl groups .

Research Findings and Implications

  • Catalysis : Phosphine oxides with aromatic substituents, such as the target compound, are increasingly used as ligands in transition-metal catalysis. Their electron-donating groups facilitate oxidative addition reactions .
  • Drug Design: Substituent positioning on the phenyl ring (e.g., 4-amino vs. 3-methyl) can fine-tune interactions with biological targets, as demonstrated in kinase inhibitors like brigatinib .

Biological Activity

(4-Amino-3-methylphenyl)dimethylphosphine oxide is an organophosphorus compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₁₄NOP, with a molecular weight of approximately 183.19 g/mol. The compound features a dimethylphosphine oxide group attached to a substituted aromatic ring, specifically with an amino group at the para position and a methyl group at the ortho position.

Synthesis

The synthesis of this compound typically involves several methods, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, facilitating the attachment of the dimethylphosphine oxide moiety.
  • Oxidation Reactions: The compound can be oxidized to form various phosphine oxide derivatives using agents like hydrogen peroxide.

Preliminary studies indicate that this compound exhibits notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This enzyme plays a crucial role in drug metabolism, suggesting that the compound may influence pharmacokinetics and drug interactions.

Potential Biological Targets:

  • Cytochrome P450 Enzymes: Inhibition may alter drug metabolism.
  • Cellular Membranes: The ability to penetrate biological membranes indicates potential for various therapeutic applications.

Case Studies and Experimental Data

  • Inhibition of Cytochrome P450:
    • A study demonstrated that this compound significantly inhibits CYP1A2 activity, which could lead to altered metabolism of co-administered drugs.
  • Anticancer Activity:
    • The compound was tested against various cancer cell lines, showing potential cytotoxic effects. For instance, it was evaluated in vitro against CCRF-CEM leukemia cells, although specific IC50 values were not reported for this compound directly .
  • Comparative Analysis:
    • A comparative study highlighted the unique structural features of this compound relative to similar compounds. The positioning of substituents affects its reactivity and biological profile.

Data Table: Comparative Biological Activity

Compound NameBiological ActivityIC50 Values (µg/mL)Notes
This compoundCYP1A2 InhibitorNot specifiedPotential for drug interactions
4-amino-7-oxo analoguesAnticancer activity>20Limited activity observed
(4-Amino-2-methylphenyl)dimethylphosphine oxideCYP1A2 InhibitorNot specifiedSimilar structural characteristics

Applications in Medicinal Chemistry

The unique properties of this compound make it a candidate for further exploration in medicinal chemistry:

  • Drug Development: Its ability to inhibit drug-metabolizing enzymes could be leveraged to enhance the efficacy of other therapeutic agents.
  • Synthetic Applications: The compound can serve as a building block in the synthesis of more complex pharmaceuticals.

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